(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
説明
特性
IUPAC Name |
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-22(21,13-10-15-4-2-1-3-5-15)19(17-6-7-17)14-16-8-11-18-12-9-16/h1-5,8-13,17H,6-7,14H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLECCCKGLZDW-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide typically involves a multi-step process:
Formation of the Ethenesulfonamide Backbone:
Introduction of the Cyclopropyl Group:
Attachment of the Phenyl and Pyridinylmethyl Groups:
Industrial Production Methods: In an industrial setting, the synthesis of (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide would be optimized for scale, often involving continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ethenesulfonamide backbone, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyridinylmethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halide derivatives (e.g., bromobenzene) and bases (e.g., sodium hydride).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
科学的研究の応用
Medicinal Chemistry
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide has been explored for its potential as an anti-inflammatory and antimicrobial agent. The sulfonamide group is known for its ability to inhibit bacterial growth and modulate inflammatory responses.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.
Cancer Research
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways involved in cell proliferation.
Case Study: Cytotoxicity Assays
In vitro assays using human cancer cell lines demonstrated that (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide significantly reduced cell viability at micromolar concentrations. Mechanistic studies revealed that the compound activates apoptotic pathways, leading to cell cycle arrest.
Inflammation Research
The anti-inflammatory potential of this sulfonamide has been explored in several models of inflammatory diseases. By inhibiting pro-inflammatory cytokines, it may offer therapeutic benefits for conditions such as arthritis.
Case Study: Animal Models
In animal studies, administration of the compound resulted in decreased inflammation and pain scores compared to control groups. These findings support its potential application in treating inflammatory disorders.
Summary of Biological Activities
作用機序
The mechanism of action of (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Comparison with Structural Analogs
Structural Motifs and Substituent Effects
The compound’s structural analogs can be categorized based on modifications to the sulfonamide backbone, aromatic systems, or alkyl/heterocyclic substituents. Key examples include:
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
- Cyclopropyl vs. Isopropyl/Alkyl Groups : The cyclopropyl group in the target compound introduces ring strain and unique electronic effects compared to the isopropyl group in the compound from . This may enhance metabolic stability or alter binding affinity in biological systems.
- Aromatic Systems : The phenyl and pyridin-4-ylmethyl groups in the target compound contrast with the thienyl (in ) and methoxystyryl (in ) moieties. Pyridine’s nitrogen atom could improve solubility or participate in hydrogen bonding, whereas thienyl groups may enhance lipophilicity.
Pharmacological Potential
The pyridin-4-ylmethyl group may target enzymes or receptors with polar active sites, contrasting with the morpholinyl group in , which is common in kinase inhibitors.
Crystallographic and Computational Data
Though crystallographic data for the target compound is absent in the evidence, tools like SHELXL () and the Cambridge Structural Database () are standard for analyzing sulfonamide derivatives. Comparative studies could explore bond lengths, torsion angles, or packing motifs relative to analogs like N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride (), which shares the pyridin-4-ylmethyl motif .
生物活性
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound exhibits a range of biological activities, particularly as a potential therapeutic agent in cancer treatment and as an endothelin receptor antagonist. Its structural components contribute to its interaction with biological targets, influencing its pharmacological profile.
-
Anticancer Activity :
- (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide has been identified as a potent inhibitor of cancer cell proliferation. The mechanism involves the disruption of cell cycle progression and induction of apoptosis in various cancer cell lines. Studies have indicated that the compound inhibits key signaling pathways involved in tumor growth, such as the MAPK and PI3K/Akt pathways .
- Endothelin Receptor Antagonism :
Structure-Activity Relationship (SAR)
The biological activity of (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide can be correlated with its chemical structure. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring significantly affects the compound's potency against cancer cells. For instance, substituents that enhance lipophilicity improve membrane permeability and bioavailability .
- Cyclopropyl Moiety : The cyclopropyl group contributes to the rigidity of the molecule, which is beneficial for maintaining a favorable conformation for receptor binding .
Case Studies
-
In Vitro Studies :
- In a study involving various cancer cell lines, (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide demonstrated IC50 values in the low micromolar range, indicating strong antiproliferative effects. The study highlighted its ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
- Animal Models :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Endothelin Receptor Antagonism | Selective receptor binding |
Table 2: Structure-Activity Relationship Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
